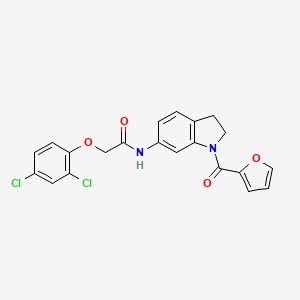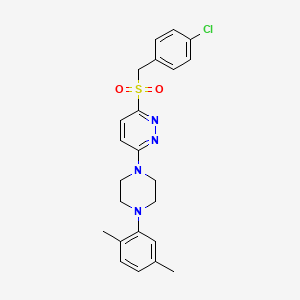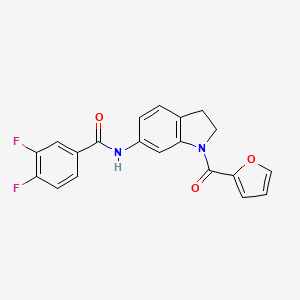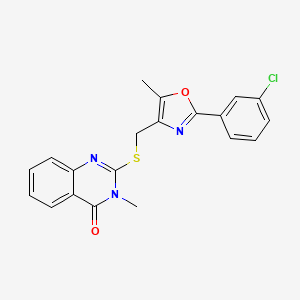
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as DCPIB, is a small molecule inhibitor that is widely used in scientific research. It is a potent blocker of volume-regulated anion channels (VRACs) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide blocks VRACs by binding to a specific site within the channel pore. This binding prevents ions from passing through the channel, which disrupts cell volume regulation. The exact mechanism by which 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide binds to VRACs is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects:
In addition to its effects on VRACs, 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including calcium-activated chloride channels and potassium channels. 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a valuable tool for studying VRACs and their role in disease. Its potency and specificity make it an ideal inhibitor for studying these channels. However, 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has some limitations for lab experiments. Its effects on other ion channels and cellular processes can complicate interpretation of results, and its solubility can be an issue in some experimental systems.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. One area of interest is the development of more potent and specific VRAC inhibitors. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for diseases such as cancer and epilepsy. Finally, there is interest in understanding the broader effects of 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide on cellular processes and ion channels, which could lead to the development of new therapeutic targets.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been extensively used in scientific research as a VRAC inhibitor. VRACs are ion channels that play a critical role in cell volume regulation, and their dysfunction has been implicated in a range of diseases, including cancer, epilepsy, and cystic fibrosis. 2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to be a potent inhibitor of VRACs, making it a valuable tool for studying their function and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-14-4-6-18(16(23)10-14)29-12-20(26)24-15-5-3-13-7-8-25(17(13)11-15)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLWZBXRBPDXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3400099.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B3400106.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B3400109.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B3400114.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B3400120.png)

![ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3400133.png)

![ethyl 2-((3-(4-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3400140.png)
![2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide](/img/structure/B3400141.png)
![2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3400154.png)


